BOC-L-phenylalanine-d8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D,9D2,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-ZAYSQZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662320 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106881-07-6 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to BOC-L-phenylalanine-d8: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of BOC-L-phenylalanine-d8, a deuterated analogue of the widely used protected amino acid, BOC-L-phenylalanine. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Introduction

This compound is a stable isotope-labeled version of BOC-L-phenylalanine, in which eight hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical reactivity of the molecule. The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS)-based bioanalytical assays, such as pharmacokinetic and metabolic studies. The deuterium labeling provides a distinct mass shift, allowing for accurate differentiation and quantification of the analyte from the endogenous, non-labeled compound in complex biological matrices.

Chemical Properties and Structure

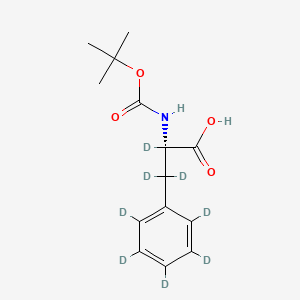

The chemical structure of this compound consists of an L-phenylalanine core where the amino group is protected by a tert-butoxycarbonyl (BOC) group. The eight deuterium atoms are typically located on the phenyl ring and the β-carbon of the side chain.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below, with data for the non-labeled analogue provided for comparison.

| Property | This compound | BOC-L-phenylalanine |

| Molecular Formula | C₁₄H₁₁D₈NO₄[1] | C₁₄H₁₉NO₄[][3] |

| Molecular Weight | 273.35 g/mol [1] | 265.31 g/mol [][3] |

| CAS Number | 106881-07-6 | 13734-34-4[][4] |

| Appearance | White to off-white solid | White powder[] |

| Melting Point | Not specified, expected to be similar to the non-deuterated form | 80 - 90 °C[] |

| Storage Temperature | 2-8 °C, desiccated | 0-8 °C[] |

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol describes a general method for the N-protection of L-phenylalanine-d8 using di-tert-butyl dicarbonate (Boc₂O). This is a widely adopted and robust method for the synthesis of BOC-protected amino acids.[]

Materials:

-

L-phenylalanine-d8

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Acetone and Water (or other suitable solvent systems like THF/water or dioxane/water)[6]

-

Ethyl acetate

-

Hexane or petroleum ether

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate solution[]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve L-phenylalanine-d8 in a mixture of acetone and water (e.g., a 2:1 ratio).

-

Base Addition: Add triethylamine to the solution to act as a base. Stir the mixture until the amino acid is fully dissolved.

-

BOC Protection: To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature or while cooling in an ice bath. The reaction is typically stirred for several hours to overnight to ensure completion.[][6]

-

Work-up:

-

Remove the organic solvent (acetone) under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar solvent like hexane or ether to remove unreacted Boc₂O.

-

The aqueous layer is then acidified to a pH of 2-3 with 1M HCl or a potassium hydrogen sulfate solution. This will precipitate the this compound.[]

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and assessing its isotopic purity.

-

¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the protons on the phenyl ring and the β-carbon will be absent or significantly diminished, confirming successful deuteration. The characteristic signals for the BOC protecting group (a singlet around 1.4 ppm) and the α-proton will be present.

-

¹³C NMR: The ¹³C NMR spectrum will show all 14 carbon signals. The signals for the deuterated carbons may appear as multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.

-

Deuterium (²H) NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their positions in the molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Electrospray Ionization (ESI-MS): This technique is commonly used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]⁺ at m/z 274.36 or [M-H]⁻ at m/z 272.34).

-

Isotopic Enrichment Analysis: High-resolution mass spectrometry can be used to determine the level of isotopic enrichment by analyzing the distribution of isotopic peaks. The relative intensity of the peak corresponding to the fully deuterated molecule versus those with fewer deuterium atoms provides a measure of the isotopic purity.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a pharmacokinetic study.

Figure 2: Workflow for using this compound as an internal standard.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and bioanalysis. Its well-defined chemical properties and the distinct mass shift provided by deuterium labeling make it an ideal internal standard for accurate and precise quantification in complex biological matrices. The experimental protocols and analytical methods described in this guide provide a foundation for the effective synthesis, characterization, and application of this important isotopically labeled compound.

References

The Role of BOC-L-phenylalanine-d8 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific inquiry, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. Among these, BOC-L-phenylalanine-d8, a deuterated and protected form of the essential amino acid L-phenylalanine, has emerged as a versatile reagent in a multitude of research applications. Its utility spans from quantitative proteomics and drug metabolism studies to the synthesis of isotopically labeled peptides for advanced analytical applications. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental methodologies, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Applications of this compound

The unique properties of this compound, namely its increased mass due to deuterium labeling and the temporary protection of its amino group by the tert-butyloxycarbonyl (Boc) group, make it a valuable tool in several key research areas:

-

Internal Standard in Quantitative Mass Spectrometry: The most prevalent application of this compound is as an internal standard for the accurate quantification of L-phenylalanine and related compounds in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Deuterated standards are considered the gold standard for quantitative LC-MS because they exhibit nearly identical chemical and physical properties to their endogenous counterparts, co-eluting during chromatography.[1] However, they are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for precise correction of variations in sample preparation and instrument response.[1]

-

Solid-Phase Peptide Synthesis (SPPS): The Boc protecting group allows for the controlled, stepwise synthesis of peptides. This compound serves as a building block for the creation of deuterated peptides. These labeled peptides are invaluable as internal standards in quantitative proteomics, for protein structure and dynamics studies using nuclear magnetic resonance (NMR), and in metabolic studies to trace the fate of specific peptides.[4][5][6]

-

Kinetic Isotope Effect (KIE) Studies in Drug Metabolism: The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[7] This difference in bond strength can lead to a slower rate of enzymatic cleavage of the C-D bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[8][9] By strategically incorporating deuterium into drug candidates, medicinal chemists can investigate metabolic pathways and potentially slow down drug metabolism, thereby improving the pharmacokinetic profile of a therapeutic agent.[7] While this compound itself is not a drug, the principles of its use in KIE studies are broadly applicable to deuterated compounds.

Quantitative Data

The following table summarizes key quantitative parameters for this compound and its deprotected form, L-phenylalanine-d8, relevant to its research applications.

| Parameter | Typical Value(s) | Application Relevance | Source(s) |

| Isotopic Purity | ≥98% | Essential for minimizing interference from unlabeled analyte when used as an internal standard.[1] | [10][11][12][13] |

| Chemical Purity | ≥98% | Ensures the absence of other contaminants that could interfere with experimental results. | [10][11] |

| Internal Standard Working Concentration (LC-MS) | 125-250 µmol/L (stock); diluted in final sample | The concentration should be optimized to provide a robust signal without saturating the detector.[14] | [14][15] |

| Amino Acid Equivalents in SPPS | 2-4 equivalents per coupling step | Using an excess of the protected amino acid drives the coupling reaction to completion.[4] | [4] |

| Theoretical Maximum Deuterium KIE (kH/kD) | ~6.9 (for C-H bond cleavage) | Provides a benchmark for interpreting experimentally observed kinetic isotope effects.[9] | [9] |

Experimental Protocols

Use of L-phenylalanine-d8 as an Internal Standard in LC-MS

This protocol outlines a general procedure for the quantification of L-phenylalanine in a plasma sample using L-phenylalanine-d8 as an internal standard.

a. Materials:

-

L-phenylalanine standard

-

L-phenylalanine-d8 (deprotected from this compound if necessary)

-

Plasma sample

-

Sulfosalicylic acid (30% solution)

-

Acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Water with 0.1% formic acid (Mobile Phase A)

-

LC-MS/MS system

b. Procedure:

-

Preparation of Standard and Internal Standard Stock Solutions: Accurately prepare stock solutions of L-phenylalanine and L-phenylalanine-d8 in a suitable solvent (e.g., water or 50:50 ethanol:water) at a concentration of 1 mg/mL.[1][15]

-

Preparation of Working Internal Standard Solution: Dilute the L-phenylalanine-d8 stock solution to a working concentration (e.g., 125-250 µmol/L) in water.[14]

-

Sample Preparation (Protein Precipitation):

-

Spiking with Internal Standard: Add 2 µL of the working internal standard solution to the supernatant.[14]

-

Dilution and Injection: Add 225 µL of Mobile Phase B to the sample mixture. Vortex and inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[1][14]

-

LC-MS/MS Analysis: Develop a chromatographic method that separates L-phenylalanine from other plasma components. The mass spectrometer should be set to monitor the specific mass transitions for both L-phenylalanine and L-phenylalanine-d8.

-

Quantification: Construct a calibration curve using known concentrations of L-phenylalanine standard spiked with the internal standard. The concentration of L-phenylalanine in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Incorporation of this compound in Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield resin).

a. Materials:

-

Peptide-resin with a free N-terminus

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU)

-

Dimethylformamide (DMF)

b. Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.[4][16]

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.[4]

-

Add DIEA (4-8 equivalents) to activate the amino acid.[4]

-

Add the activated amino acid solution to the neutralized peptide-resin.[4]

-

Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation.[4]

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Ninhydrin or Kaiser test) to confirm the completion of the coupling reaction.[4]

Experimental Design for a Kinetic Isotope Effect Study

This outlines a conceptual experimental design to determine the KIE of a hypothetical enzyme that metabolizes a drug candidate containing a phenylalanine moiety.

a. Materials:

-

Drug candidate

-

Deuterated drug candidate (with deuterium at the site of metabolism on the phenylalanine ring)

-

Liver microsomes (as a source of metabolic enzymes)

-

NADPH (as a cofactor)

-

Buffer solution

-

LC-MS/MS system

b. Procedure:

-

Reaction Setup:

-

Prepare two sets of reaction mixtures. One set will contain the non-deuterated drug candidate, and the other will contain the deuterated analog.

-

Each reaction mixture should contain liver microsomes, the drug candidate (either deuterated or non-deuterated), and buffer.

-

-

Initiation of Reaction: Initiate the metabolic reaction by adding NADPH to each mixture.

-

Time Course Analysis:

-

At various time points, quench the reaction in aliquots from each set of mixtures (e.g., by adding a cold organic solvent).

-

Analyze the quenched samples by LC-MS/MS to measure the concentration of the remaining parent drug.

-

-

Data Analysis:

-

Plot the concentration of the parent drug versus time for both the deuterated and non-deuterated compounds.

-

Determine the initial rate of metabolism for both compounds from the slope of the initial linear portion of the curves.

-

-

Calculation of KIE: The kinetic isotope effect is calculated as the ratio of the initial reaction rate of the non-deuterated compound (kH) to the initial reaction rate of the deuterated compound (kD): KIE = kH / kD .

-

Interpretation: A KIE value significantly greater than 1 indicates that the C-H (or C-D) bond cleavage is a rate-determining step in the metabolic pathway.

Conclusion

This compound is a powerful and versatile tool in the arsenal of researchers across various scientific disciplines. Its application as an internal standard in quantitative mass spectrometry ensures the accuracy and reliability of analytical data. As a building block in solid-phase peptide synthesis, it enables the creation of deuterated peptides for a wide range of studies. Furthermore, the principles underlying its use in kinetic isotope effect studies are fundamental to modern drug discovery and development. A thorough understanding of the methodologies for its application, as outlined in this guide, will empower scientists to leverage the full potential of this valuable isotopically labeled compound in their research.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. escholarship.org [escholarship.org]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. L-Phenylalanine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-8752-0.25 [isotope.com]

- 11. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7180-0.25 [isotope.com]

- 12. L-Phenylalanine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-372-1 [isotope.com]

- 13. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 14. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 15. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chempep.com [chempep.com]

BOC-L-phenylalanine-d8 certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for BOC-L-phenylalanine-d8

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a critical raw material like this compound is a foundational document. It provides the essential quality control data and analytical results that underpin the reliability and reproducibility of scientific research. This guide offers a detailed exploration of a typical CoA for this compound, breaking down its components, explaining the significance of each analytical test, and providing insights into the experimental methodologies.

Understanding the Header Information

The top section of a CoA typically contains fundamental identifying information:

-

Product Name: this compound

-

CAS Number: 106881-07-6

-

Molecular Formula: C₁₄H₁₁D₈NO₄

-

Molecular Weight: 273.35 g/mol

-

Lot Number: A unique identifier for the specific batch of the compound.

-

Date of Analysis: The date when the quality control tests were performed.

Quantitative Data Summary

The core of the CoA is the presentation of quantitative analytical data. This information is crucial for assessing the purity, identity, and quality of the material. The data is typically presented in a tabular format for clarity and ease of comparison against specifications.

Table 1: Typical Specifications and Results for this compound

| Parameter | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Purity (HPLC) | ≥98.0% | 99.5% | High-Performance Liquid Chromatography |

| Isotopic Enrichment | ≥98 atom % D | 99.2 atom % D | Mass Spectrometry or ¹H NMR |

| Optical Rotation | +23.0° to +27.0° (c=1 in Ethanol) | +25.5° | Polarimetry |

| Melting Point | 83-88 °C | 85-87 °C | Melting Point Apparatus |

| ¹H NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry (e.g., ESI-MS) |

| Residual Solvents | ≤0.5% | 0.1% | Gas Chromatography (GC) |

Detailed Experimental Protocols

A comprehensive CoA will often reference the standard operating procedures (SOPs) used for each analysis. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the compound by separating it from any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

-

Data Analysis: The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

-

Objective: To confirm the molecular weight and determine the level of deuterium incorporation.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Method:

-

Ionization Mode: Positive or negative ion mode.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

-

Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. For isotopic enrichment, the relative intensities of the deuterated species versus the non-deuterated species are calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Method:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is acquired. Due to the deuteration on the phenyl ring and the beta-carbon, the aromatic and beta-proton signals will be absent or significantly reduced. The remaining signals for the BOC protecting group and the alpha-proton should be present at their expected chemical shifts.

-

-

Data Analysis: The observed chemical shifts, multiplicities, and integration values are compared to the expected values for the this compound structure.

Visualization of Key Processes

Diagrams can simplify the understanding of complex workflows and relationships.

Certificate of Analysis Review Workflow

The following diagram illustrates a typical workflow for a researcher reviewing a CoA.

Caption: Workflow for the review and approval of a Certificate of Analysis.

Logical Decision Pathway for Material Acceptance

This diagram outlines the decision-making process based on the CoA findings.

Caption: Decision tree for accepting or rejecting a batch of this compound.

Conclusion

The Certificate of Analysis for this compound is a multi-faceted document that provides a comprehensive quality profile of the material. For researchers and drug development professionals, a thorough understanding of each component of the CoA is paramount. By carefully scrutinizing the quantitative data, understanding the experimental protocols, and following a logical review process, scientists can ensure the quality and integrity of their starting materials, which is a critical step in the path to successful research and development outcomes.

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of BOC-L-Phenylalanine-d8

For researchers, scientists, and professionals in drug development, the precise understanding of isotopic labeling is paramount. This in-depth technical guide delves into the core principles and methodologies for assessing the isotopic purity and enrichment of BOC-L-phenylalanine-d8, a critical deuterated amino acid in peptide synthesis and metabolic research.

This guide provides a comprehensive overview of the analytical techniques, experimental protocols, and data interpretation necessary for the accurate characterization of this compound. It aims to equip researchers with the knowledge to ensure the quality and reliability of their isotopically labeled materials, which is fundamental to the integrity of experimental outcomes in drug discovery and development.

Understanding Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of a compound that contains the desired isotope at a specific position, while isotopic enrichment quantifies the abundance of a particular isotope in a sample relative to its natural abundance. For this compound, the target is the incorporation of eight deuterium (d) atoms, replacing hydrogen atoms in the phenyl ring and on the aliphatic side chain. High isotopic purity and enrichment are crucial for applications such as internal standards in mass spectrometry-based bioanalysis, where they enable accurate quantification of endogenous analytes, and in metabolic studies to trace the fate of molecules in biological systems.

Quantitative Analysis of this compound

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes typical isotopic purity and enrichment values for commercially available and synthesized deuterated phenylalanine derivatives.

| Compound | Supplier/Method | Stated Isotopic Purity (%) | Deuterium Enrichment (%) | Analytical Method |

| BOC-L-phenylalanine-d5 (ring-d5) | Cambridge Isotope Laboratories | 98 | Not specified | Not specified[1] |

| Deuterated Boc-Phe-OtBu | Synthetic (Catalytic Exchange) | Not specified | 96 | Not specified[2] |

| L-Phenylalanine-d8 | Cambridge Isotope Laboratories | 98 | Not specified | Not specified[3][4] |

| L-Phenylalanine-d8, 15N | Cambridge Isotope Laboratories | 98 (for both isotopes) | Not specified | Not specified[3] |

| L-Phenylalanine (13C9, 97-99%; D8, 97-99%) | Cambridge Isotope Laboratories | 97-99 (for both isotopes) | Not specified | Not specified[5] |

Experimental Protocols for Isotopic Analysis

Detailed and robust experimental protocols are essential for the accurate assessment of isotopic purity and enrichment. Below are methodologies for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a powerful technique for determining the isotopic distribution of a molecule with high mass accuracy.

Objective: To quantify the isotopic enrichment of this compound by analyzing the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature) to achieve optimal signal intensity and stability for the analyte.

-

Acquire data in full scan mode over a mass range that includes the molecular ions of unlabeled and all deuterated isotopologues of BOC-L-phenylalanine.

-

-

Data Acquisition:

-

Infuse the working solution into the mass spectrometer at a constant flow rate.

-

Acquire high-resolution mass spectra, ensuring sufficient signal-to-noise ratio for accurate measurement of isotopic peaks.

-

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled BOC-L-phenylalanine (M+0) and the corresponding peaks for the deuterated isotopologues (M+1 to M+8).

-

Calculate the relative abundance of each isotopologue by integrating the area under each peak.

-

The isotopic enrichment is determined from the weighted average of the masses of the isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of deuteration.

Objective: To determine the isotopic purity and the specific sites of deuteration in this compound using ¹H and ²H NMR.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the residual protons in the phenyl ring and the aliphatic side chain.

-

The isotopic purity can be estimated by comparing the integrals of the residual proton signals to the integral of a known internal standard or to the integral of the BOC protecting group protons (which are not deuterated).

-

-

²H NMR Spectroscopy:

-

Acquire a quantitative ²H NMR spectrum.

-

The presence of signals in the ²H spectrum confirms the incorporation of deuterium.

-

The chemical shifts of the deuterium signals will correspond to the positions of deuteration. The relative integrals of these signals can provide information on the distribution of deuterium at different sites.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Calculate the percentage of deuteration at each position by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the corresponding integrals in the spectrum of an unlabeled standard.

-

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of L-phenylalanine followed by the protection of the amino group with a tert-butyloxycarbonyl (BOC) group. Catalytic deuterium exchange is a common method for introducing deuterium into the aromatic ring and side chain of phenylalanine.

Conclusion

The accurate determination of isotopic purity and enrichment of this compound is a critical aspect of quality control in research and drug development. The methodologies outlined in this guide, utilizing HRMS and NMR spectroscopy, provide a robust framework for the comprehensive characterization of this important isotopically labeled compound. By adhering to these detailed protocols, researchers can ensure the reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.

References

- 1. L-Phenylalanine-ð-ð¡-Boc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-2157-1 [isotope.com]

- 2. Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7180-0.25 [isotope.com]

- 4. L-Phenylalanine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-372-1 [isotope.com]

- 5. L-Phenylalanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

A Technical Guide to BOC-L-phenylalanine-d8: Suppliers and Quality Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound by providing a comparative landscape of available suppliers and their quality specifications.

Introduction

This compound (N-tert-Butoxycarbonyl-L-phenylalanine-d8) is a stable isotope-labeled amino acid that plays a crucial role in various stages of pharmaceutical research and development. The incorporation of deuterium atoms into the phenylalanine structure provides a valuable tool for mass spectrometry-based applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. The tert-butoxycarbonyl (BOC) protecting group ensures its stability and facilitates its use in peptide synthesis. Given its specialized application, ensuring the chemical and isotopic purity of this compound is paramount for generating accurate and reproducible experimental data.

Suppliers and Product Offerings

Several chemical suppliers specialize in the provision of stable isotope-labeled compounds, including this compound and its variants. The following is a non-exhaustive list of identified suppliers:

-

MCE (MedChemExpress) : Offers this compound and BOC-L-phenylalanine-d5, highlighting their use as tracers and internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]

-

Isotope Science / Alfa Chemistry : Provides this compound and notes its application in deuterated drug development and various analytical fields.[1]

-

Cambridge Isotope Laboratories, Inc. : A well-established supplier of stable isotope-labeled compounds, offering L-Phenylalanine-N-t-Boc (ring-D₅, 98%).[3]

-

LGC Standards : Offers N-Boc-L-phenyl-d5-alanine for use as a certified reference material.[4]

Quality Specifications

The quality of this compound is determined by a range of physicochemical properties and purity levels. When selecting a supplier, it is crucial to scrutinize their product specifications, which are typically detailed in the Certificate of Analysis (CoA). The following table summarizes key quality parameters for this compound and its d5 variant based on available supplier data.

| Parameter | This compound | BOC-L-phenylalanine-d5 | Non-Deuterated BOC-L-phenylalanine (for reference) |

| Supplier Examples | MCE, Isotope Science / Alfa Chemistry | MCE, Cambridge Isotope Laboratories | Chem-Impex, Thermo Scientific, Sigma-Aldrich |

| CAS Number | 106881-07-6 | 121695-40-7 (ring-D₅) | 13734-34-4 |

| Molecular Formula | C₁₄H₁₁D₈NO₄ | C₁₄H₁₄D₅NO₄ | C₁₄H₁₉NO₄ |

| Molecular Weight | ~273.35 g/mol | ~270.34 g/mol (ring-D₅) | ~265.31 g/mol |

| Isotopic Purity | Not consistently specified | ≥98% (ring-D₅) | N/A |

| Chemical Purity | High Purity[1] | ≥98%[3] | ≥99% to ≥99.5% (by HPLC or Titration)[5][6] |

| Appearance | White to off-white solid | White to off-white solid | White crystalline powder[5][7] |

| Melting Point | Not consistently specified | Not consistently specified | 85-88 °C[8] |

| Optical Rotation | Not consistently specified | Not consistently specified | +24° to +26° (c=1, ethanol)[8] |

Experimental Protocols and Quality Control

The quality control of this compound involves a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific protocols from suppliers are proprietary, the following methodologies are standard in the industry for the analysis of amino acids and their derivatives.

Identity and Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure. For deuterated compounds, ²H NMR is also employed to determine the positions and extent of deuteration.[9]

-

Mass Spectrometry (MS) : Provides accurate molecular weight determination, confirming the incorporation of deuterium atoms. Techniques such as GC-MS and LC-MS are routinely used.[5][]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : A primary method for determining chemical purity by separating the main compound from any impurities.[11]

-

Thin-Layer Chromatography (TLC) : A qualitative method to quickly assess the presence of impurities.[11]

-

Elemental Analysis : Determines the percentage of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula.[11]

Isotopic Enrichment

-

Mass Spectrometry (MS) : The most common technique to quantify the level of isotopic enrichment by analyzing the mass distribution of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Can also be used to estimate the degree of deuteration at specific sites.

A general workflow for selecting a suitable supplier for this compound is outlined in the diagram below.

Conclusion

The selection of a reliable supplier for this compound is a critical step for any research or development project that relies on accurate and reproducible results. By carefully evaluating the quality specifications provided in the Certificate of Analysis and understanding the analytical methods used for quality control, researchers can ensure the integrity of their starting materials. This guide serves as a foundational resource to aid in this selection process, emphasizing the importance of isotopic and chemical purity for the successful application of this valuable research compound.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. BOC-L-Phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 11. bachem.com [bachem.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of BOC-L-phenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis who require detailed information on this isotopically labeled compound. The inclusion of deuterium atoms makes this compound a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Core Physical and Chemical Properties

The introduction of deuterium in place of hydrogen atoms on the phenyl ring and the aliphatic side chain of L-phenylalanine results in a molecule with a higher molecular weight but with physical and chemical properties that are largely comparable to its non-deuterated counterpart. It is important to note that while specific experimental data for some properties of the d8-isotopologue are not widely published, reasonable estimations can be made based on the well-characterized BOC-L-phenylalanine.

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | BOC-L-phenylalanine |

| Molecular Formula | C₁₄H₁₁D₈NO₄[1] | C₁₄H₁₉NO₄[2][3] |

| Molecular Weight | 273.35 g/mol [1] | 265.31 g/mol [2][3] |

| Appearance | White powder (inferred) | White powder[2][3] |

| Melting Point | Expected to be similar to the non-deuterated form | 80 - 90 °C[2][3] |

| Boiling Point | Not available | 426.6 ± 38.0 °C at 760 mmHg[4] |

| Solubility | Expected to be similar to the non-deuterated form | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[5][6] |

| Optical Rotation | Expected to be similar to the non-deuterated form | [α]D²⁰ = +25 ± 2º (c=1 in EtOH)[2] |

| CAS Number | 106881-07-6[1] | 13734-34-4[2][4] |

Spectroscopic Data

Table 2: Summary of Expected Spectroscopic Data

| Technique | Expected Observations for this compound | Reference Data for BOC-L-phenylalanine |

| ¹H NMR | Absence of signals corresponding to the phenyl ring and the β-protons of the side chain. A singlet for the tert-butyl group (~1.4 ppm) and a signal for the α-proton will be present. | Signals for the phenyl ring (7.2-7.4 ppm), α-proton (~4.3-4.6 ppm), β-protons (~2.9-3.2 ppm), and a singlet for the tert-butyl group (~1.4 ppm).[7] |

| ¹³C NMR | The carbon signals of the deuterated phenyl ring and β-carbon will show splitting due to C-D coupling and will have a lower intensity. | Signals for the carbonyl carbon, carbons of the phenyl ring, α- and β-carbons, and the carbons of the tert-butyl group. |

| Mass Spectrometry (MS) | A molecular ion peak at m/z corresponding to the molecular weight of the deuterated compound (e.g., [M+H]⁺ at ~274.18). | A molecular ion peak corresponding to the non-deuterated molecular weight (e.g., [M+H]⁺ at ~266.14).[8] |

| Infrared (IR) Spectroscopy | C-D stretching vibrations will appear at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations. | C-H stretching vibrations (aromatic and aliphatic), N-H stretching, C=O stretching (carbonyl), and other characteristic bands. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established procedures for the synthesis of deuterated amino acids and the BOC protection of phenylalanine.

Synthesis of L-phenylalanine-d8

The synthesis of L-phenylalanine-d8 can be achieved through various methods, including acid-catalyzed exchange reactions in heavy water (D₂O) or metal-catalyzed H/D exchange protocols.

Protocol 1: Acid-Catalyzed H/D Exchange

-

Dissolution: Dissolve L-phenylalanine in a solution of deuterium chloride (DCl) in heavy water (D₂O).

-

Heating: Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of aromatic and side-chain protons with deuterium.

-

Monitoring: Monitor the progress of the deuteration by ¹H NMR spectroscopy, observing the disappearance of the proton signals of the phenyl ring and the β-methylene group.

-

Neutralization and Isolation: After completion, neutralize the solution with a suitable base (e.g., sodium bicarbonate in D₂O) and isolate the deuterated L-phenylalanine by crystallization or chromatography.

-

Purification: Purify the product by recrystallization from a suitable solvent system (e.g., D₂O/ethanol).

BOC Protection of L-phenylalanine-d8

The introduction of the tert-butoxycarbonyl (BOC) protecting group onto the amino function of L-phenylalanine-d8 is a standard procedure in peptide synthesis.

Protocol 2: BOC Protection using Di-tert-butyl dicarbonate (Boc₂O)

-

Dissolution: Suspend L-phenylalanine-d8 in a mixture of a suitable organic solvent (e.g., dioxane or tetrahydrofuran) and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid or KHSO₄) to a pH of ~2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. Purify the this compound by column chromatography or recrystallization.[9][10]

Applications and Visualization

This compound is a valuable tool in drug development and metabolic research. Its primary application lies in its use as a stable isotope-labeled internal standard for quantitative mass spectrometry and as a tracer to study the metabolic fate of phenylalanine.

Use as a Metabolic Tracer

In metabolic studies, this compound can be incorporated into peptides or administered directly to track its absorption, distribution, metabolism, and excretion (ADME). The deuterium label allows for its differentiation from the endogenous, non-deuterated phenylalanine.

Role in Quantitative Proteomics

In quantitative proteomics, peptides containing L-phenylalanine-d8 can be used as internal standards for the accurate quantification of their non-deuterated counterparts in complex biological samples. This is a key component of Stable Isotope Dilution (SID) mass spectrometry.

General Experimental Workflow for Peptide Synthesis

This compound serves as a building block in solid-phase peptide synthesis (SPPS) to introduce a deuterated phenylalanine residue at a specific position within a peptide sequence.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. scilit.com [scilit.com]

- 5. BOCPHENYLALANINE [sdfine.com]

- 6. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

BOC-L-phenylalanine-d8 for beginners in mass spectrometry

An In-depth Technical Guide to BOC-L-phenylalanine-d8 for Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of quantitative mass spectrometry, accuracy is paramount. Stable isotope-labeled compounds are the gold standard for internal standards, providing a way to correct for variations that can occur during sample preparation and analysis. This compound is the deuterium-labeled version of BOC-L-phenylalanine, an N-terminally protected form of the essential amino acid L-phenylalanine. The "BOC" (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis.[1][2] This deuterated analogue is an ideal internal standard for the accurate quantification of its unlabeled counterpart, BOC-L-phenylalanine, in various applications, from monitoring chemical reactions to bioanalysis.

This guide provides a foundational understanding of how to use this compound as an internal standard in mass spectrometry, covering its properties, mass spectrometric behavior, and a practical experimental workflow.

The Core Principle: Stable Isotope Dilution

Mass spectrometry is highly sensitive, but the absolute signal of an analyte can fluctuate due to factors like sample loss during extraction, injection volume inconsistencies, or ionization suppression from the sample matrix.[3][4] The stable isotope dilution (SID) method elegantly solves this problem.

An ideal internal standard (IS) is a compound that is chemically identical to the analyte but has a different mass.[5] this compound fits this description perfectly. It co-elutes with the unlabeled analyte during chromatography and experiences the same extraction losses and matrix effects. Because the mass spectrometer can distinguish between the light (analyte) and heavy (internal standard) versions based on their mass-to-charge ratio (m/z), quantification is based on the ratio of their signal intensities. This ratio remains stable even if the absolute signals vary, leading to highly accurate and precise results.[6]

Physicochemical and Mass Spectrometry Properties

Understanding the basic properties of both the analyte and the internal standard is the first step in method development. This compound has eight deuterium atoms, which increases its molecular weight without significantly altering its chemical properties.

Table 1: Physicochemical Properties of BOC-L-phenylalanine and its d8 Analogue

| Property | BOC-L-phenylalanine (Analyte) | This compound (Internal Standard) |

| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₁D₈NO₄ |

| Average Molecular Weight | 265.30 g/mol [5] | ~273.35 g/mol |

| Monoisotopic Mass | 265.1314 Da[7] | ~273.1817 Da |

| CAS Number | 13734-34-4[5] | N/A |

Mass Spectrometric Fragmentation

In electrospray ionization (ESI) mass spectrometry, typically performed in positive ion mode, BOC-L-phenylalanine will be detected as the protonated molecule, [M+H]⁺. During tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions. The most common fragmentation involves the loss of the BOC group and subsequent fragmentation of the remaining phenylalanine structure. These transitions are monitored in a technique called Multiple Reaction Monitoring (MRM) for highly selective quantification.

Based on the known fragmentation of similar molecules, the expected MRM transitions are outlined below.[2][7] The primary fragmentation is the loss of the BOC group to yield the protonated phenylalanine ion, which can further fragment to the characteristic iminium ion.

Table 2: Predicted MRM Transitions for Quantitative Analysis

| Compound | Precursor Ion ([M+H]⁺) | Product Ion 1 ([Phe+H]⁺) | Product Ion 2 (Iminium Ion) |

| BOC-L-phenylalanine | m/z 266.1 | m/z 166.1 | m/z 120.1 |

| This compound | m/z 274.2 | m/z 174.1 | m/z 128.1 |

Note: These m/z values are theoretical and should be optimized on the specific mass spectrometer being used.

Caption: Predicted fragmentation pathway of this compound in MS/MS.

Experimental Workflow and Protocols

A typical workflow for using this compound involves sample preparation, LC-MS/MS analysis, and data processing. The key step is adding a known concentration of the internal standard to every sample, calibrator, and quality control at the beginning of the process.

Caption: General workflow for quantification using an internal standard.

Example Protocol: Monitoring a BOC-Deprotection Reaction

This protocol outlines a method to quantify the remaining BOC-L-phenylalanine in a reaction mixture where the BOC group is being removed (deprotected).

1. Preparation of Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of BOC-L-phenylalanine and dissolve in 10 mL of methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

IS Working Solution (10 µg/mL): Dilute the IS stock 1:100 with 50:50 acetonitrile:water.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock into a blank reaction matrix (the reaction solvent without reactants). Dilute the standards to cover the expected concentration range of the experiment.

2. Sample Preparation:

-

At designated time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot 1:100 in a microcentrifuge tube containing 990 µL of cold 50:50 acetonitrile:water. This stops the reaction and precipitates proteins or other large molecules.

-

To 100 µL of the diluted sample (or calibrator), add 100 µL of the IS Working Solution (10 µg/mL).

-

Vortex the mixture thoroughly.

-

Centrifuge at >10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions (Example):

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions: Monitor the transitions listed in Table 2.

Data Analysis and Interpretation

The final step is to process the data generated by the LC-MS/MS system. The software will integrate the peak areas for both the analyte (BOC-L-phenylalanine) and the internal standard (this compound).

-

Calculate the Response Ratio: For each injection (calibrator, QC, and sample), calculate the ratio of the analyte peak area to the internal standard peak area.

-

Ratio = Peak Area (Analyte) / Peak Area (Internal Standard)

-

-

Generate a Calibration Curve: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression fit to the data, which should yield a straight line with a high correlation coefficient (R² > 0.99).

-

Quantify Unknown Samples: Use the response ratio from the unknown samples and the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of BOC-L-phenylalanine in the samples.

Caption: The logic of internal standard-based quantification.

By using this compound, researchers can confidently and accurately measure its unlabeled counterpart, ensuring data integrity and reproducibility in their quantitative mass spectrometry assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of BOC-L-phenylalanine using BOC-L-phenylalanine-d8 as an Internal Standard by LC-MS/MS

APN-0012

Abstract

This application note presents a robust and reliable method for the quantitative analysis of BOC-L-phenylalanine in various sample matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, BOC-L-phenylalanine-d8, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is particularly suited for researchers, scientists, and drug development professionals requiring accurate quantification of BOC-protected amino acids in complex samples.

Introduction

BOC-L-phenylalanine is a critical intermediate in peptide synthesis and drug development.[] Accurate quantification is essential for reaction monitoring, purity assessment, and pharmacokinetic studies. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis. The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, allowing for effective correction of variations in sample extraction, matrix effects, and instrument response. This application note provides a detailed protocol for the quantification of BOC-L-phenylalanine using this compound as an internal standard.

Experimental

Materials and Reagents

-

BOC-L-phenylalanine (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Control Matrix (e.g., plasma, reaction buffer)

Instrumentation

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

1. Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of BOC-L-phenylalanine in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Working Standard Solutions:

-

Prepare a series of working standard solutions of BOC-L-phenylalanine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

3. Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking the appropriate working standard solutions into the control matrix to achieve a concentration range of 1-1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation Protocol (Protein Precipitation):

-

Aliquot 100 µL of the sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| BOC-L-phenylalanine | 266.1 | 210.1 | 100 | 15 |

| This compound | 274.2 | 218.1 | 100 | 15 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of BOC-L-phenylalanine. The use of this compound as an internal standard effectively compensated for any variations during the analytical process.

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) greater than 0.99.

| Analyte | Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |

| BOC-L-phenylalanine | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.998 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in the table below.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5 | 4.2 | 102.5 | 5.8 | 101.7 |

| Medium | 50 | 3.1 | 98.9 | 4.5 | 99.2 |

| High | 500 | 2.5 | 101.2 | 3.9 | 100.8 |

Visualizations

Caption: Experimental workflow for the quantification of BOC-L-phenylalanine.

Caption: Logical relationship for quantitative analysis using an internal standard.

Conclusion

This application note describes a highly sensitive, selective, and reliable LC-MS/MS method for the quantification of BOC-L-phenylalanine. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method suitable for a wide range of applications in research, and drug development.

References

Application Notes and Protocols for Amino Acid Quantification using BOC-L-phenylalanine-d8 as an Internal Standard

Introduction

Accurate quantification of amino acids is crucial in various fields, including drug development, clinical diagnostics, and metabolic research.[1][2][3] Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for quantitative analysis.[1][2][4][5] This technique utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte, minimizing variations from sample preparation and matrix effects.[5]

This document provides a detailed protocol for the quantification of amino acids in biological samples using BOC-L-phenylalanine-d8 as an internal standard, followed by pre-column derivatization and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis. The use of a deuterated internal standard for a key amino acid allows for robust and reliable quantification of a panel of amino acids.

Principle

The methodology is based on the principle of isotope dilution. A known concentration of this compound is spiked into the sample. The tert-butoxycarbonyl (BOC) protecting group is removed during the sample preparation, yielding L-phenylalanine-d8. Both the native amino acids in the sample and the liberated L-phenylalanine-d8 internal standard are then derivatized to enhance their chromatographic retention and ionization efficiency. The derivatized amino acids are subsequently separated by UPLC and detected by tandem mass spectrometry (MS/MS). Quantification is achieved by comparing the peak area ratio of the endogenous amino acid to its corresponding isotopically labeled internal standard (for phenylalanine) and to the single internal standard (for other amino acids) against a calibration curve.

Experimental Protocols

Materials and Reagents

-

This compound

-

Amino Acid Standard Mix

-

6 M Hydrochloric Acid (HCl)

-

Trifluoroacetic Acid (TFA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Ultrapure Water

-

Derivatization Reagent Kit (e.g., AccQ•Tag™ Ultra Derivatization Kit)

-

Solid Phase Extraction (SPE) Cartridges (for sample cleanup, if necessary)

Sample Preparation

-

Protein Hydrolysis (for protein-bound amino acids):

-

To approximately 1 mg of protein sample, add 1 mL of 6 M HCl.

-

Incubate the sample at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.

-

Evaporate the HCl under a stream of nitrogen.

-

Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.

-

-

Internal Standard Spiking:

-

Prepare a stock solution of this compound in methanol.

-

Add a known amount of the this compound internal standard stock solution to each sample, calibrator, and quality control sample to achieve a final concentration within the linear range of the assay.

-

-

BOC Deprotection:

-

To each sample, add an equal volume of 10% Trifluoroacetic Acid (TFA) in water.

-

Vortex and incubate at room temperature for 30 minutes to remove the BOC protecting group from the internal standard.

-

Dry the samples under nitrogen.

-

-

Derivatization:

-

Reconstitute the dried samples in 20 µL of 0.1 M HCl.

-

Follow the manufacturer's instructions for the chosen derivatization reagent kit. For example, using the AccQ•Tag™ Ultra Derivatization Kit:

-

Add 60 µL of the AccQ•Tag™ Ultra Borate Buffer.

-

Vortex to mix.

-

Add 20 µL of the reconstituted AccQ•Tag™ Ultra Reagent.

-

Vortex immediately and incubate at 55°C for 10 minutes.

-

-

UPLC-MS/MS Analysis

-

Chromatographic Conditions (Example):

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate all derivatized amino acids.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for each derivatized amino acid and for phenylalanine-d8. These transitions need to be optimized for the specific derivatization agent used.

-

Data Presentation

The quantitative data should be summarized in a clear and structured table. The following table is an example of how to present the results for a panel of amino acids quantified in a sample.

| Amino Acid | Sample Concentration (µM) | %RSD (n=3) |

| Alanine | 152.3 | 2.1 |

| Arginine | 85.6 | 3.5 |

| Aspartic Acid | 12.1 | 4.2 |

| Glutamic Acid | 45.8 | 2.8 |

| Glycine | 250.1 | 1.9 |

| Isoleucine | 65.7 | 3.1 |

| Leucine | 120.4 | 2.5 |

| Lysine | 180.9 | 3.0 |

| Methionine | 25.3 | 4.5 |

| Phenylalanine | 75.2 | 2.3 |

| Proline | 210.5 | 2.0 |

| Serine | 115.8 | 3.3 |

| Threonine | 95.4 | 2.9 |

| Tyrosine | 60.1 | 3.8 |

| Valine | 195.6 | 2.6 |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.

Caption: Experimental workflow for amino acid quantification.

Caption: Logical steps in the quantification protocol.

References

- 1. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application of BOC-L-phenylalanine-d8 for Accurate Quantification of L-phenylalanine in Cell Culture Media using LC-MS/MS

Introduction

The analysis of amino acids in cell culture media is crucial for monitoring cellular metabolism, optimizing bioprocesses, and ensuring product quality in the development of biotherapeutics. L-phenylalanine is an essential amino acid, and its concentration can significantly impact cell growth, viability, and protein production. Accurate and robust quantification of L-phenylalanine is therefore a critical requirement for researchers, scientists, and drug development professionals. This application note describes a highly specific and sensitive method for the quantification of L-phenylalanine in cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with BOC-L-phenylalanine-d8 as a stable isotope-labeled internal standard.

The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1] It ensures high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[2] The tert-butyloxycarbonyl (BOC) protecting group enhances the stability and solubility of the phenylalanine molecule.[3] In the context of this application, this compound serves as a robust internal standard for the precise measurement of L-phenylalanine concentrations in complex biological matrices like cell culture media.

Principle of the Method

This method employs the stable isotope dilution technique. A known amount of this compound is spiked into the cell culture media sample at the initial stage of sample preparation. This internal standard behaves almost identically to the endogenous L-phenylalanine throughout the extraction and analytical process. During LC-MS/MS analysis, the native L-phenylalanine and the deuterated internal standard are separated from other matrix components and detected based on their specific mass-to-charge ratios (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the exact concentration of L-phenylalanine in the original sample, effectively correcting for any sample loss or ionization suppression.[4]

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

L-phenylalanine (Sigma-Aldrich)

-

This compound (Isotope Science)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade, Fisher Scientific)

-

Methanol (LC-MS grade, Fisher Scientific)

-

Formic acid (LC-MS grade, Sigma-Aldrich)

-

Ultrapure water (Milli-Q® system)

-

-

Cell Culture Media:

-

Standard cell culture media (e.g., DMEM, RPMI-1640)

-

Spent cell culture media samples

-

Instrumentation

-

Liquid Chromatography System:

-

Agilent 1290 Infinity II LC System or equivalent

-

-

Mass Spectrometer:

-

SCIEX QTRAP® 6500+ System or equivalent triple quadrupole mass spectrometer

-

-

Analytical Column:

-

Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent

-

Sample Preparation

-

Thaw Samples: Thaw frozen cell culture media samples on ice.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet cells and debris.

-

Supernatant Collection: Carefully collect the supernatant.

-

Internal Standard Spiking: Add 10 µL of a 100 µg/mL solution of this compound in methanol to 90 µL of the cell culture media supernatant.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Final Sample Preparation: Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-6 min: 98% B

-

6-6.1 min: 98-2% B

-

6.1-8 min: 2% B

-

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Temperature: 550°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: Medium

-

MRM Transitions:

-

L-phenylalanine: Q1: 166.1 m/z, Q3: 120.1 m/z

-

This compound (as L-phenylalanine-d8 after in-source fragmentation): Q1: 174.2 m/z, Q3: 128.2 m/z

-

-

Data Presentation

The use of this compound as an internal standard provides excellent linearity and recovery for the quantification of L-phenylalanine in cell culture media. The following tables summarize typical performance data obtained with this method.

Table 1: Linearity of L-phenylalanine Quantification

| Concentration (µg/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |

| 1 | 0.025 ± 0.002 | 102.1 |

| 5 | 0.128 ± 0.009 | 98.5 |

| 10 | 0.255 ± 0.015 | 100.8 |

| 25 | 0.632 ± 0.031 | 99.2 |

| 50 | 1.275 ± 0.058 | 101.5 |

| 100 | 2.540 ± 0.112 | 99.8 |

| R² | > 0.999 |

Table 2: Recovery and Matrix Effect

| Analyte | Fortification Level (µg/mL) | Recovery (%) (Mean ± SD, n=3) | Matrix Effect (%) (Mean ± SD, n=3) |

| L-phenylalanine | 5 | 98.2 ± 3.5 | 95.7 ± 4.1 |

| 50 | 101.5 ± 2.8 | 97.2 ± 3.3 | |

| 100 | 99.8 ± 3.1 | 96.5 ± 3.8 |

Note: The data presented are representative examples and may vary depending on the specific matrix and instrumentation.

Visualizations

Caption: Experimental workflow for the quantification of L-phenylalanine.

Conclusion